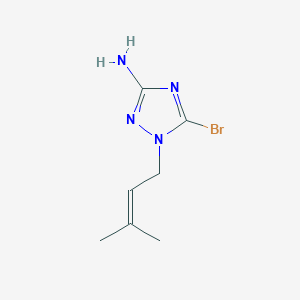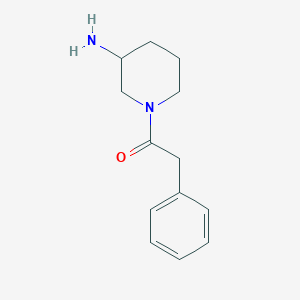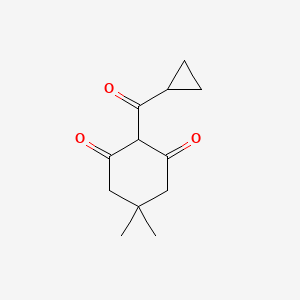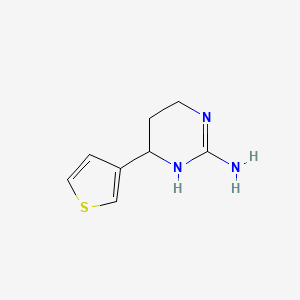
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is a chemical compound with the following structure:
CH3−C(O)−C6H4−Br−OH
. - This compound is an organic ketone containing a bromine atom and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis.
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one: , has the molecular formula .
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology and Medicine: Researchers use it as a starting material for drug development and in studies related to enzyme inhibition.
Industry: It finds applications in the fragrance industry and as a flavoring agent.
Mécanisme D'action
- The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
- As an enzyme inhibitor, it may interfere with specific metabolic pathways.
- In drug development, it could target specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: The presence of the bromine atom and hydroxyl group distinguishes 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one from these similar compounds.
Remember that this information is based on available knowledge up to my last update in 2021.
Propriétés
Numéro CAS |
2887-56-1 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
Clé InChI |
SKZDSFWVNVYIIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
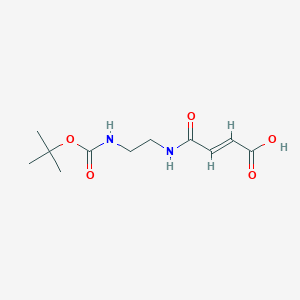

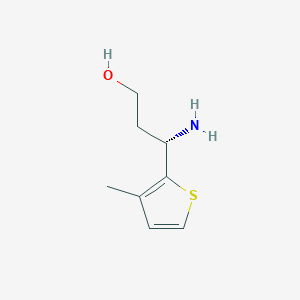
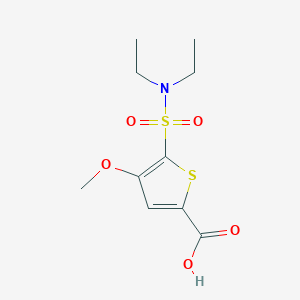
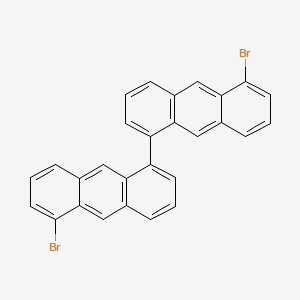
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
